molecular formula C7H8ClN3O B8227301 [(4-chlorophenyl)amino]urea

[(4-chlorophenyl)amino]urea

Katalognummer: B8227301
Molekulargewicht: 185.61 g/mol
InChI-Schlüssel: ZPKHRIKIPQGDKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(4-chlorophenyl)amino]urea is a chemical compound with the molecular formula C7H8ClN3O It is a derivative of hydrazinecarboxamide, where the hydrazine group is substituted with a 4-chlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(4-chlorophenyl)amino]urea typically involves the reaction of 4-chlorophenylhydrazine with an appropriate carboxylic acid derivative. One common method is the reaction of 4-chlorophenylhydrazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is isolated by recrystallization from a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

[(4-chlorophenyl)amino]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Case Study: Rhabdomyosarcoma Treatment

One notable application of [(4-chlorophenyl)amino]urea derivatives is in the treatment of rhabdomyosarcoma, a common soft tissue sarcoma in children. The compound N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)urea (LY186641) was evaluated in clinical studies showing promising results against multiple lines of rhabdomyosarcoma xenografts. In these studies, LY186641 demonstrated complete tumor regression in all tested lines when administered orally over a specified schedule, indicating its potential as an effective anticancer agent .

Urease Inhibition

Urease Inhibitors

Urease is an enzyme implicated in various medical conditions, including kidney stones and peptic ulcers. Compounds derived from this compound have been explored for their ability to inhibit urease activity. For example, the study of novel thiourea hybrids indicated that modifications to the thiourea structure could enhance urease inhibitory activity significantly. These compounds were tested against jack bean urease and showed IC50 values that suggest potent inhibition compared to traditional inhibitors .

Compound NameIC50 Value (μM)Reference
Thiourea4.7455
Compound 4i0.0019

Antimycobacterial Activity

Inhibition of Mycobacterium tuberculosis

Recent research has synthesized various derivatives of this compound aimed at combating Mycobacterium tuberculosis. A series of 30 compounds were created and tested for their antimycobacterial activity using the microplate alamar blue assay method. Some derivatives exhibited low cytotoxicity alongside effective minimum inhibitory concentrations (MIC), making them potential candidates for tuberculosis treatment .

Ocular Therapeutics

Treatment of Ocular Diseases

This compound derivatives have also been investigated for their therapeutic potential in treating ocular diseases such as age-related macular degeneration and diabetic retinopathy. These compounds modulate the N-formyl peptide receptor, which plays a role in inflammatory responses associated with these conditions. The discovery of these derivatives opens avenues for developing new treatments targeting ocular inflammation and degeneration .

Mechanism of Action Insights

Research into the mechanism of action of this compound suggests that its cytotoxic effects may be linked to mitochondrial dysfunction in cancer cells, although further studies are needed to fully elucidate these pathways .

Wirkmechanismus

The mechanism of action of [(4-chlorophenyl)amino]urea involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme or protein .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-Methoxyphenyl)hydrazinecarboxamide
  • 2-(4-Fluorophenyl)hydrazinecarboxamide
  • 2-(4-Hydroxyphenyl)hydrazinecarboxamide

Uniqueness

[(4-chlorophenyl)amino]urea is unique due to the presence of the chlorine atom in the phenyl ring, which can influence its reactivity and biological activity. This compound’s specific substitution pattern can result in different pharmacological properties compared to its analogues .

Biologische Aktivität

[(4-chlorophenyl)amino]urea is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its urea functional group attached to a 4-chlorophenyl moiety. The presence of the chlorine atom enhances its lipophilicity and potentially its biological activity.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines.

Case Studies

  • Rhabdomyosarcoma Treatment : The compound N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)urea (LY186641), a derivative, was evaluated against six lines of rhabdomyosarcoma xenografts. The study found that complete regressions of advanced tumors were achieved, indicating strong clinical potential in treating childhood rhabdomyosarcoma .
  • Colon Cancer : In vitro studies showed that several urea derivatives, including those based on this compound, demonstrated enhanced antiproliferative activity against colorectal cancer cell lines such as HCT116 and SW480. Notably, derivative 14 exhibited an IC50 value of 9.8 µM against HCT116 cells, outperforming traditional chemotherapeutics like cisplatin .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Various studies have reported its effectiveness against several bacterial strains.

Antimicrobial Efficacy Table

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.008 µg/mL
N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)ureaEscherichia coli0.012 µg/mL
N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl) ureaKlebsiella pneumoniae0.015 µg/mL

The mechanisms underlying the biological activities of this compound derivatives are multifaceted:

  • Inhibition of Topoisomerases : Some compounds have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication .
  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest at the G0/G1 phase by downregulating cyclin-dependent kinases (CDK4 and CDK6), leading to reduced proliferation in cancer cells .
  • NADH Oxidase Inhibition : Research indicates that some sulfonylureas related to this compound inhibit NADH oxidase activity in cancer cells, suggesting a potential pathway for cytotoxic effects .

Eigenschaften

IUPAC Name

(4-chloroanilino)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O/c8-5-1-3-6(4-2-5)10-11-7(9)12/h1-4,10H,(H3,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKHRIKIPQGDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NNC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.